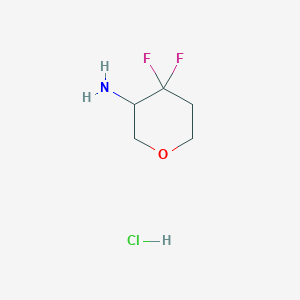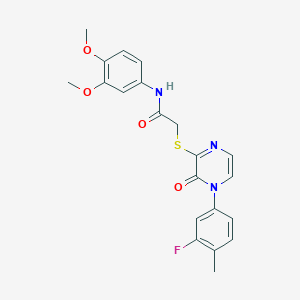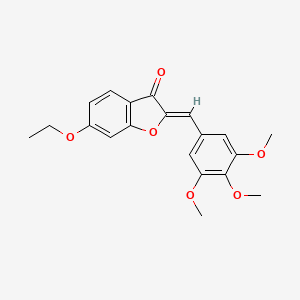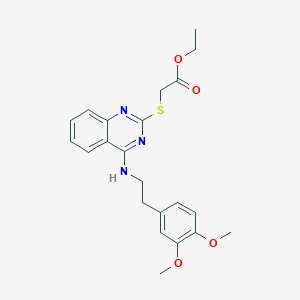
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, sulfonyl chloride, fluorophenyl, and methylphenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl chloride group is typically very reactive and could undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Reactivity
- 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride and similar compounds can undergo reactions with amines to build sulfonamides, which are efficient electrophilic reagents for nucleophilic substitution reactions. This property is useful for regioselective synthesis of various trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).
Photophysical Properties
- The sulfonyl group in these compounds, including derivatives with similar structures, can transmit electronic effects of substituents to the overall molecular π-electron system, affecting their spectral and luminescence properties. This makes them relevant in material sciences and sensing applications (Fedyunyaeva & Shershukov, 1993).
Structural and Molecular Studies
- Structural analysis of derivatives of 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride has been conducted, showing how steric effects and substituents influence molecular conformation and interactions. This is essential for understanding the behavior of these compounds in various environments and applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Applications in Material Sciences
- Some compounds structurally related to 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride are used in the synthesis of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability and low dielectric constants, making them valuable in electronic applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Photo-Degradation Studies
- Studies on the photo-degradation behavior of thiazole-containing compounds, including derivatives similar to 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride, provide insights into their stability and potential environmental impact. This information is crucial in pharmaceuticals and other applications where light exposure can affect compound integrity (Wu, Hong, & Vogt, 2007).
Antiviral and Antimicrobial Activities
- Certain derivatives of 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride exhibit antiviral and antimicrobial activities. This highlights their potential in the development of new drugs and treatments (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Based on its structure, it could potentially interfere with a variety of biochemical processes, such as signal transduction, enzyme activity, or protein synthesis. These are speculative and require experimental validation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
It’s possible that the compound could induce changes in cellular function or viability, but these effects would depend on the specific targets and mode of action, which are currently unknown .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S2/c1-10-2-4-12(5-3-10)15-19-16(23(17,20)21)14(22-15)11-6-8-13(18)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOAVHBWOFMJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2426530.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)


![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide](/img/structure/B2426546.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2426551.png)

